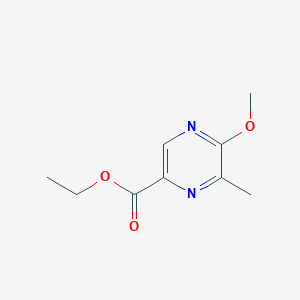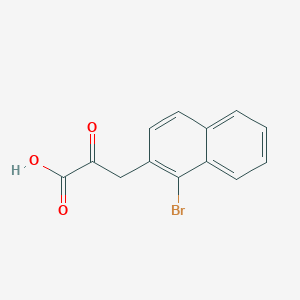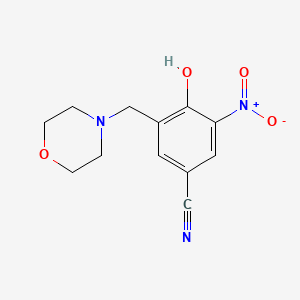
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile is a chemical compound that belongs to the class of nitrobenzonitriles It features a hydroxy group, a morpholinomethyl group, and a nitro group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an active hydrogen compound, an aldehyde, and an amine. In this case, the starting materials might include 4-hydroxy-3-nitrobenzonitrile, formaldehyde, and morpholine. The reaction is usually carried out in an aqueous or alcoholic medium under acidic or basic conditions to facilitate the formation of the Mannich base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: 4-Oxo-3-(morpholinomethyl)-5-nitrobenzonitrile
Reduction: 4-Hydroxy-3-(morpholinomethyl)-5-aminobenzonitrile
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile depends on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(morpholinomethyl)benzoic acid
- 4-Hydroxy-3-(morpholinomethyl)benzaldehyde
- 4-Hydroxy-3-(morpholinomethyl)acetophenone
Uniqueness
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a morpholinomethyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13N3O4 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
4-hydroxy-3-(morpholin-4-ylmethyl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C12H13N3O4/c13-7-9-5-10(8-14-1-3-19-4-2-14)12(16)11(6-9)15(17)18/h5-6,16H,1-4,8H2 |
InChI Key |
FDZRHPJNCJZRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC(=C2)C#N)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13676707.png)
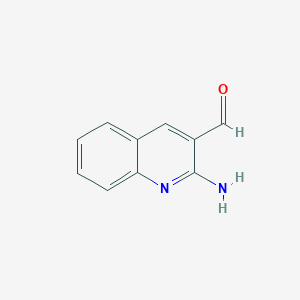
![(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13676721.png)
![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B13676726.png)
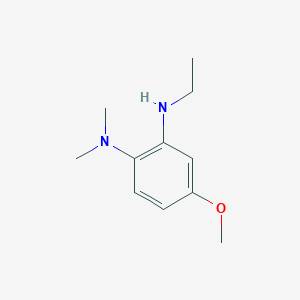

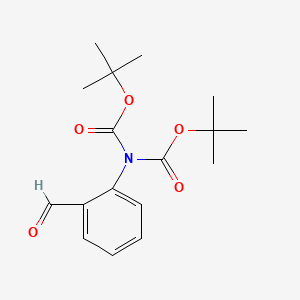

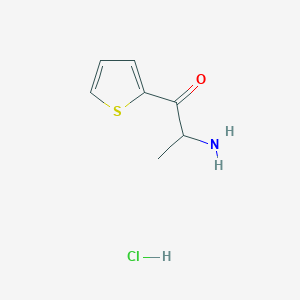
![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
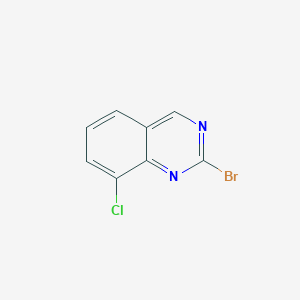
![Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13676772.png)
